molecular formula C13H15NO3 B1451704 [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Cat. No. B1451704
CAS RN: 1021141-86-5
M. Wt: 233.26 g/mol
InChI Key: XCJPEBHDWADFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a chemical compound with a unique structure that allows for diverse applications in scientific research. It has a molecular weight of 219.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a solid at room temperature .

Scientific Research Applications

Controlled Drug Delivery Systems

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: has potential applications in the development of controlled drug delivery systems. Its structure allows for the creation of pH-responsive microgels that can release drugs in response to specific pH changes in the body . This is particularly useful for targeted drug delivery, such as delivering anti-inflammatory drugs directly to inflamed tissues in conditions like ulcerative colitis .

Tissue Engineering

The compound’s ability to form hydrogels can be exploited in tissue engineering. Hydrogels made from this compound can provide a three-dimensional scaffold that mimics the extracellular matrix, supporting the growth and proliferation of cells for tissue regeneration .

Biomedical Applications

In the biomedical field, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid can be used to create stimuli-responsive materials. These materials can respond to environmental changes, such as temperature or pH, making them suitable for use in biosensors or as actuators in medical devices .

Pharmaceutical Formulation

This compound can be used in pharmaceutical formulation to improve the solubility and bioavailability of drugs. Its chemical structure allows it to interact with various pharmaceutical agents, enhancing their stability and effectiveness .

Chemical Synthesis

In chemical synthesis, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid serves as a building block for the synthesis of complex molecules. Its reactive functional groups make it a versatile reagent for constructing a wide range of chemical entities .

Analytical Chemistry

The compound’s unique properties can be utilized in analytical chemistry for the development of new chromatographic methods. It can act as a stationary phase modifier to improve the separation of compounds in mixtures .

properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJPEBHDWADFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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